molecular formula C6H14N2 B3150374 N-Methyl (R)-2-pyrrolidinomethylamine CAS No. 68766-97-2

N-Methyl (R)-2-pyrrolidinomethylamine

Cat. No.: B3150374
CAS No.: 68766-97-2
M. Wt: 114.19 g/mol
InChI Key: HFRAIQDUWJODKF-ZCFIWIBFSA-N
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Description

N-Methyl ®-2-pyrrolidinomethylamine is a chiral amine compound characterized by the presence of a pyrrolidine ring and a methylamine group

Mechanism of Action

Target of Action

The primary target of N-Methyl ®-2-pyrrolidinomethylamine is the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It is one of three types of ionotropic glutamate receptors, the others being AMPA and kainate receptors . The receptor is a highly complex and dynamic heteromeric protein that interacts with a multitude of intracellular proteins via three distinct subunits, namely GluN1, GluN2, and GluN3 .

Mode of Action

N-Methyl ®-2-pyrrolidinomethylamine interacts with its target, the NMDAR, by functioning primarily as an antagonist . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

The activation of NMDAR affects various biochemical pathways. Specifically, the Ca2+ flux through NMDAR is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions . In addition, NMDARs mediate the influx of extracellular Na+ and Ca2+ and induce membrane depolarization .

Pharmacokinetics

Due to extensive first-pass metabolism, oral bioavailability is expected to be poor .

Result of Action

The activation of NMDAR results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . This leads to a voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Biochemical Analysis

Biochemical Properties

N-Methyl ®-2-pyrrolidinomethylamine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may interact with copper-containing amine oxidases (CuAOs), which are involved in the deamination of amine-containing molecules

Cellular Effects

It is known that N-Methyl ®-2-pyrrolidinomethylamine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Methyl ®-2-pyrrolidinomethylamine is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being investigated.

Dosage Effects in Animal Models

The effects of N-Methyl ®-2-pyrrolidinomethylamine vary with different dosages in animal models. Some studies have suggested that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses

Metabolic Pathways

N-Methyl ®-2-pyrrolidinomethylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being explored.

Transport and Distribution

It is possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl ®-2-pyrrolidinomethylamine can be synthesized through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method utilizes formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent, resulting in high yields ranging from 78% to 95% . Another method involves the direct reductive N-methylation of nitro compounds using various methylating agents such as methanol, dimethyl sulfoxide, and formaldehyde .

Industrial Production Methods

Industrial production of N-Methyl ®-2-pyrrolidinomethylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl ®-2-pyrrolidinomethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

Scientific Research Applications

N-Methyl ®-2-pyrrolidinomethylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl ®-2-pyrrolidinomethylamine include other chiral amines and pyrrolidine derivatives such as:

  • N-Methyl-2-pyrrolidone
  • N-Methyl-1-pyrrolidinecarboxamide
  • N-Methyl-2-pyrrolidinemethanol

Uniqueness

N-Methyl ®-2-pyrrolidinomethylamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methylamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-methyl-1-[(2R)-pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAIQDUWJODKF-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284827
Record name (2R)-N-Methyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68766-97-2
Record name (2R)-N-Methyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68766-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-N-Methyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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